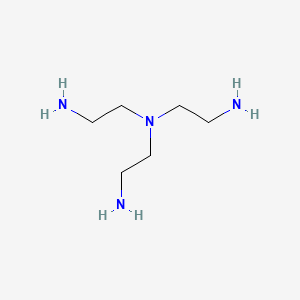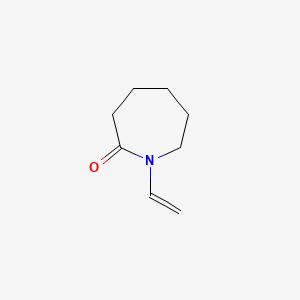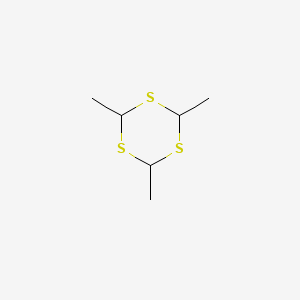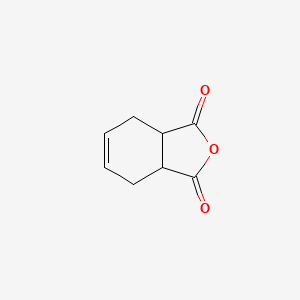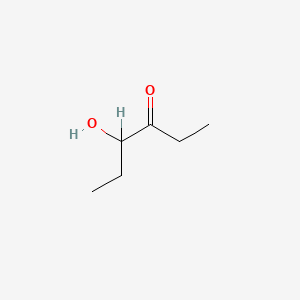
sodium;ethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;ethanolate, also known as Acetazolamide, is a carbonic anhydrase inhibitor used primarily to treat glaucoma, epilepsy, altitude sickness, periodic paralysis, and heart failure. It is a sulfonamide derivative and works by inhibiting the enzyme carbonic anhydrase, which leads to a decrease in the production of aqueous humor in the eye, reduction of abnormal electrical activity in the brain, and other physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetazolamide is synthesized through a multi-step chemical process. The synthesis begins with the reaction of thiosemicarbazide with acetic anhydride to form 5-acetylamino-1,3,4-thiadiazole-2-sulfonamide. This intermediate is then subjected to further reactions to yield the final product, Acetazolamide. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of Acetazolamide involves large-scale chemical reactors where the synthesis steps are carried out under stringent quality control measures. The process includes the purification of intermediates and the final product through crystallization and filtration techniques. The industrial production aims to achieve high yields and consistent quality to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetazolamide undergoes various chemical reactions, including:
Oxidation: Acetazolamide can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Acetazolamide can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various sulfonamide and amine derivatives, which can have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
Acetazolamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for studying carbonic anhydrase inhibition.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Extensively used in the treatment of glaucoma, epilepsy, altitude sickness, and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
Acetazolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions and hydrogen ions, resulting in reduced secretion of aqueous humor in the eye, decreased abnormal electrical activity in the brain, and other physiological effects. The molecular targets include various isoforms of carbonic anhydrase, which are involved in different physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Methazolamide: Another carbonic anhydrase inhibitor with similar applications but different pharmacokinetic properties.
Dorzolamide: Used primarily in the treatment of glaucoma, with a different administration route (topical).
Brinzolamide: Similar to Dorzolamide, used in ophthalmic applications.
Uniqueness
Acetazolamide is unique due to its broad range of applications, including systemic and ophthalmic uses. Its ability to cross the blood-brain barrier makes it effective in treating neurological conditions, unlike some other carbonic anhydrase inhibitors that are limited to ophthalmic use.
Propiedades
IUPAC Name |
sodium;ethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O.Na/c1-2-3;/h2H2,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRKDTQENPPHOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

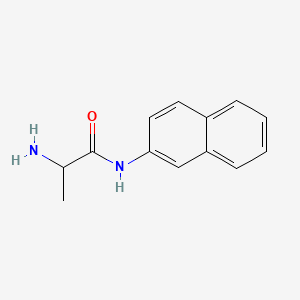
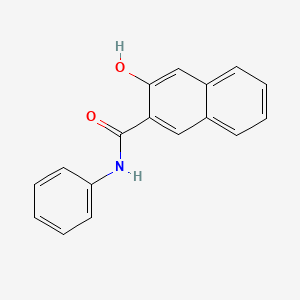

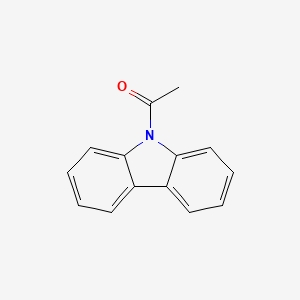
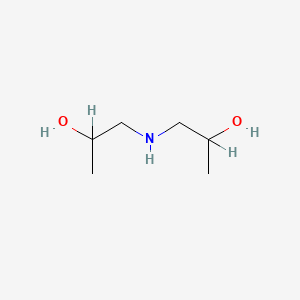
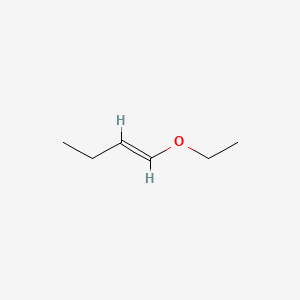
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B7770939.png)
